molecular formula C19H22N2O3 B2848577 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 2034447-69-1

1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2848577
CAS No.: 2034447-69-1
M. Wt: 326.396
InChI Key: UYVAZFPLTWRXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea is a urea-based compound featuring an isochroman-3-ylmethyl group and a 4-methoxybenzyl substituent.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-8-6-14(7-9-17)11-20-19(22)21-12-18-10-15-4-2-3-5-16(15)13-24-18/h2-9,18H,10-13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVAZFPLTWRXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea typically involves the reaction of isochroman-3-ylmethylamine with 4-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the urea group into amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybenzyl group is critical for kinase inhibition (e.g., VEGFR-2, GSK-3) across multiple compounds .
  • Triazole or styryl linkers (as in T.2 and T.14) enhance antiangiogenic activity by improving binding to kinase domains .
  • Pyridinylurea derivatives (e.g., compound 41) demonstrate superior selectivity for GSK-3 compared to fluorinated analogs .
Physicochemical Properties

Comparative physicochemical data for select urea derivatives:

Compound Name Molecular Weight (g/mol) Melting Point (°C) HPLC Retention Time (min) Reference
1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea ~352 (estimated) N/A N/A N/A
1-(4-Methoxybenzyl)-3-(5-phenylpyridin-2-yl)urea (41) 334 (EI-MS) 192 2.8
1-(2,4'-Bipyridin-6-yl)-3-(4-methoxybenzyl)urea (39) 334 (EI-MS) 168–170 5.8
1-Allyl-3-((4-methoxybenzoyl)oxy)-1-methylurea (36ac) 279 (HRMS) N/A N/A

Key Observations :

  • Urea derivatives with bulky aromatic groups (e.g., bipyridinyl in compound 39) exhibit higher melting points, suggesting enhanced crystallinity .

Key Observations :

  • Microwave-assisted synthesis (e.g., compound 36ac) improves reaction efficiency and yields compared to traditional methods .
  • Urea formation via carbamate intermediates (e.g., compound 86h) is a reliable method for introducing 4-methoxybenzyl groups .

Key Observations :

  • Chlorinated aromatic substituents (e.g., in compound CLN325) correlate with higher toxicity, whereas non-halogenated derivatives (e.g., compound 41) show better safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.